2-Oxotetrahydrofuran-3-yl acrylate
Overview
Description
2-Oxotetrahydrofuran-3-yl acrylate is a chemical compound with the molecular formula C7H8O4 . It has a molecular weight of 156.14 . This compound is used in various chemical reactions and has several suppliers globally .
Molecular Structure Analysis
The molecular structure of 2-Oxotetrahydrofuran-3-yl acrylate consists of 7 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The exact mass of the molecule is 156.042252 .Physical And Chemical Properties Analysis
2-Oxotetrahydrofuran-3-yl acrylate has a predicted boiling point of 285.9±33.0 °C and a predicted density of 1.21±0.1 g/cm3 .Scientific Research Applications
Polymerization and Material Science
Reversible Addition-Fragmentation Chain Transfer Polymerization : 2-Oxotetrahydrofuran-3-yl 9H-carbazole-9-carbodithioate (OTCC) has been used in reversible addition-fragmentation chain transfer (RAFT) polymerizations of styrene and methyl acrylate, demonstrating effective control and exhibiting "living"/controlled characteristics. These polymers show enhanced fluorescence in certain conditions, indicating potential applications in fluorescence-based materials (Zhou et al., 2007).
Polyfunctional Acrylic Non-Isocyanate Hydroxyurethanes : These are used in photocurable thermosets, beneficial for applications like 3D printing. The synthesis involves (2-oxo-1,3-dioxolan-4-yl)methyl methacrylate, which shows significant potential in polymer-based technologies (Schimpf et al., 2019).
Chemical Synthesis and Catalysis
Synthesis of 3-(4-oxo-4H-chromen-3-yl)acrylates : A novel synthesis method for these compounds via a base-catalyzed tandem reaction showcases the versatility of 2-oxotetrahydrofuran-3-yl acrylate derivatives in organic synthesis (Fan et al., 2014).
Catalysis in Selective Oxidation of Alcohols : N-(2-Oxotetrahydrothiophen-3-yl)acrylamide, a derivative, has been used to create magnetically recoverable catalysts, showing high activity in the selective aerobic oxidation of alcohols to aldehydes and ketones (Dehghan et al., 2015).
properties
IUPAC Name |
(2-oxooxolan-3-yl) prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-2-6(8)11-5-3-4-10-7(5)9/h2,5H,1,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMWRSCIFDZZGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1CCOC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxotetrahydrofuran-3-yl acrylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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